molecular formula C8H5ClO3 B2653737 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one CAS No. 70097-44-8

7-Chloro-3-hydroxyisobenzofuran-1(3H)-one

Cat. No.: B2653737
CAS No.: 70097-44-8
M. Wt: 184.58
InChI Key: OPBSRGHVNRSYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-hydroxyisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one typically involves the chlorination of 3-hydroxyisobenzofuran-1(3H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require catalysts or bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted isobenzofurans depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyisobenzofuran-1(3H)-one: Lacks the chloro group, which may result in different reactivity and properties.

    7-Bromo-3-hydroxyisobenzofuran-1(3H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical behavior.

    7-Methyl-3-hydroxyisobenzofuran-1(3H)-one: Contains a methyl group instead of a chloro group, affecting its physical and chemical properties.

Uniqueness

The presence of the chloro group in 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

7-chloro-3-hydroxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBSRGHVNRSYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)OC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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